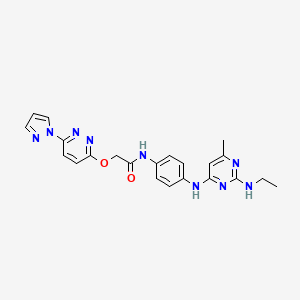

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)acetamide

Beschreibung

This compound is a structurally complex acetamide derivative featuring a pyridazine core substituted with a pyrazole moiety and linked via an ether-oxygen bridge to an acetamide group. The acetamide nitrogen is further connected to a phenyl ring bearing a substituted pyrimidinylamino group.

Eigenschaften

IUPAC Name |

N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N9O2/c1-3-23-22-25-15(2)13-18(28-22)26-16-5-7-17(8-6-16)27-20(32)14-33-21-10-9-19(29-30-21)31-12-4-11-24-31/h4-13H,3,14H2,1-2H3,(H,27,32)(H2,23,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXYRFPPXCWNFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)COC3=NN=C(C=C3)N4C=CC=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)acetamide is a complex organic molecule characterized by its diverse structural components, including heterocycles such as pyrazole, pyridazine, and pyrimidine. This article explores its biological activity, focusing on its potential pharmacological applications, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The molecular formula of the compound is , with a molecular weight of approximately 358.41 g/mol. Its structure features multiple functional groups that may interact with various biological targets, making it a candidate for therapeutic development.

Kinase Inhibition

Research indicates that compounds with similar structural motifs often exhibit significant interactions with kinases, which are critical enzymes in cellular signaling pathways. The presence of a piperazine ring in this compound suggests potential activity against various kinase targets, which could be relevant in treating diseases such as cancer and inflammatory disorders.

Neurotransmission Modulation

The compound's structural components may also influence neurotransmission. Similar compounds have been shown to interact with receptors involved in neurotransmitter release and uptake, potentially affecting mood and cognitive functions. For instance, the ethylamino group could enhance binding affinity to neurotransmitter receptors, suggesting antidepressant or anxiolytic properties .

Antimicrobial Properties

Preliminary studies on related compounds indicate antimicrobial activity against various pathogens. The presence of the pyrazole and pyridazine rings is often associated with antimicrobial effects, which could extend to this compound as well. Further investigation is needed to confirm these properties through in vitro assays against specific bacterial and fungal strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings from SAR studies include:

| Compound Feature | Observation | Implication |

|---|---|---|

| Pyrazole Ring | Enhances binding to kinase targets | Potential for anticancer activity |

| Pyridazine Moiety | Associated with receptor modulation | Possible effects on neurotransmission |

| Ethylamino Group | May increase lipophilicity | Improved cell membrane permeability |

These insights suggest that modifications to the existing structure could lead to enhanced efficacy and specificity for desired biological targets.

Study 1: Kinase Inhibition

In a study evaluating similar compounds, it was found that modifications to the piperazine ring significantly affected kinase inhibition potency. Compounds with a piperazine substituent showed IC50 values in the low micromolar range against specific kinases involved in cancer pathways. This suggests that our target compound may possess similar inhibitory properties .

Study 2: Antimicrobial Activity

Another investigation into derivatives of pyridazine compounds demonstrated promising antibacterial activity against Gram-positive bacteria. The study utilized a series of in vitro tests to establish minimum inhibitory concentrations (MICs), showing that certain structural modifications led to enhanced antimicrobial efficacy .

Wissenschaftliche Forschungsanwendungen

Research indicates that compounds with similar structural motifs often exhibit significant interaction with various biological targets, including kinases involved in critical cellular processes. The presence of a piperazine ring is particularly noteworthy, as it is commonly found in many kinase inhibitors, suggesting that this compound may also act as a kinase inhibitor.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone | Pyrazole, pyridazine, piperazine | Potential anticancer activity |

| 6-(1H-pyrazol-4-yl)pyridazin-3-one | Pyrazole and pyridazine rings | Antimicrobial |

| 4-(piperidin-1-yl)-6-methylpyridazine | Piperidine and pyridazine | Antidepressant |

Cancer Research

The compound has been investigated for its potential as a therapeutic agent in cancer treatment. Its structural components allow it to interact with various kinases, which are critical in tumor growth and proliferation. Preliminary studies suggest that it may inhibit specific kinases associated with cancer progression.

Anti-inflammatory Properties

Given the involvement of kinases in inflammatory pathways, this compound may also exhibit anti-inflammatory effects. Research into similar compounds has shown promise in reducing inflammation through kinase inhibition.

Case Studies

- Kinase Inhibition Studies : A study published in Molecules explored the synthesis of pyridazin derivatives and their utility as kinase inhibitors. The findings indicated that compounds with similar structures to our target compound showed significant inhibitory activity against various protein kinases involved in cancer signaling pathways .

- Synthesis and Evaluation : A recent publication detailed the synthesis of related pyrazole-containing compounds and their evaluation for biological activity. The results highlighted the importance of structural modifications in enhancing potency against specific kinases .

- Pharmacological Profiling : Research on related compounds demonstrated their effectiveness in preclinical models for treating diseases characterized by aberrant kinase activity, such as certain cancers and inflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Observations :

Spectroscopic and Analytical Comparisons

- NMR Profiles: The target compound’s pyridazine and pyrazole moieties would likely produce distinct $ ^1H $ NMR signals (e.g., pyridazine protons at δ 7.5–8.5 ppm and pyrazole protons at δ 6.5–7.5 ppm), contrasting with the triazole (δ 7.0–8.0 ppm) and diazepane (δ 1.0–3.0 ppm) signals in analogs . The ethylamino group in the target’s pyrimidine substituent may resonate near δ 2.5–3.5 ppm, similar to the isopropyl group (δ 1.09 ppm) in Example 121 .

- Mass Spectrometry : The molecular ion peak for the target compound is estimated at ~500 m/z, comparable to Example 121 (515 m/z), but lower than triazole-based analogs (~470 m/z) .

Functional Group Impact on Bioactivity

- Pyrimidine vs.

- Substituent Effects: The ethylamino group in the target compound could enhance solubility relative to the cyclopropyl-triazole in , which may increase hydrophobicity . The absence of a diazepane ring (as in Example 121) might reduce off-target GPCR interactions but limit pharmacokinetic half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.